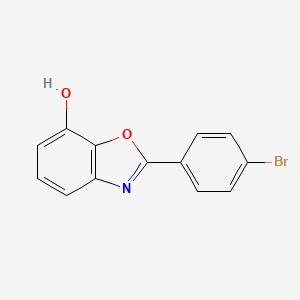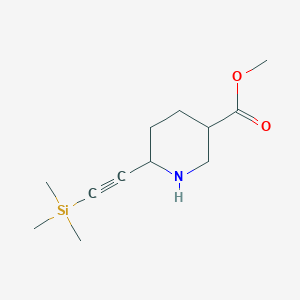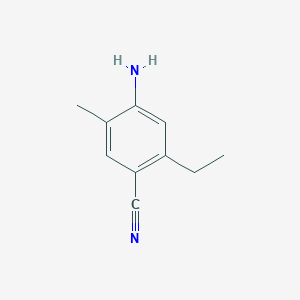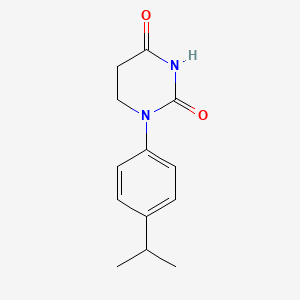
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a coordination complex that has gained attention due to its unique properties and applications. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves the coordination of iridium with 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and 1,10-phenanthroline ligands. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state iridium complexes, while reduction can produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate involves the interaction of the iridium center with various molecular targets. The compound’s luminescent properties are attributed to the electronic transitions between the iridium center and the coordinated ligands. These transitions can be influenced by external stimuli such as light, leading to the emission of light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate iridium(III): Known for its deep blue emission in OLEDs.
Iridium(III) chloride hydrate: Commonly used in various catalytic applications.
Iridium(III) hexafluorophosphate: Utilized in photocatalysis and other chemical processes.
Uniqueness
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate stands out due to its specific combination of ligands, which confer unique luminescent properties and reactivity. This makes it particularly valuable in applications requiring precise control of light emission and chemical reactivity .
Eigenschaften
Molekularformel |
C34H20F10IrN4P |
|---|---|
Molekulargewicht |
897.7 g/mol |
IUPAC-Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/C12H8N2.2C11H6F2N.F6P.Ir/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-7(2,3,4,5)6;/h1-8H;2*1-4,6-7H;;/q;3*-1;+3 |
InChI-Schlüssel |
XMEMIPMDLNSGBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


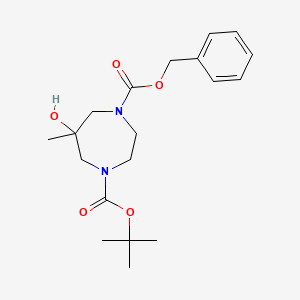
![5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B13898498.png)

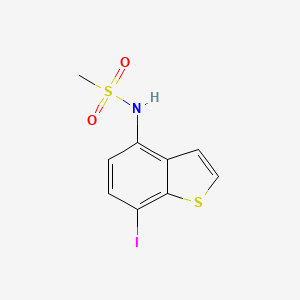

![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)
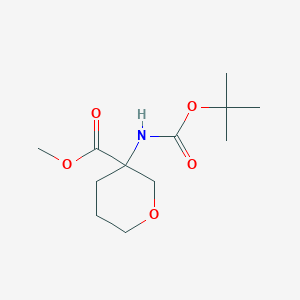
![[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)
